molecular formula C9H12ClN B8680847 1-(3-chloro-2-methylphenyl)ethan-1-amine

1-(3-chloro-2-methylphenyl)ethan-1-amine

Cat. No.: B8680847
M. Wt: 169.65 g/mol
InChI Key: HORZVKDMPQFKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a chloro and a methyl group attached to the benzene ring, along with an ethanamine side chain

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)ethan-1-amine can be achieved through several routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-chloro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-chloro-2-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:

    2-Methylphenethylamine: Similar structure but lacks the chloro group.

    3-Chloro-2-methylphenethylamine: Similar structure but with different substitution patterns.

    Phenylethylamine: The parent compound without any substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3

InChI Key

HORZVKDMPQFKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (1Z)-1-(3-chloro-2-methylphenyl)ethanone oxime (383 mg, 2.08 mmol) in acetic acid (10 ml) was added zinc dust (2.72 g, 41.6 mmol) and the resulting mixture was stirred at 40° C. for 3 hours. The reaction mixture was diluted with methanol and filtered. The filtrate was concentrated in vacuo and the obtained residue was partitioned between 1 N hydrochloric acid and ethyl acetate. The aqueous portion was neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to give 1-(3-chloro-2-methylphenyl)ethanamine as a clear oil (290 mg, 1.7 mmol, 82% yield). 1H NMR (400 MHz, CDCl3): 8.98 (s, 1H), 7.11-7.44 (m, 3H), 2.37 (s, 3H), 1.81 (s, 3H); MS (EI) for C9H12ClN: 170 (MH+).
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.72 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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